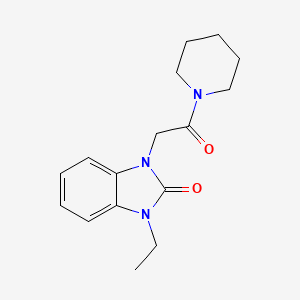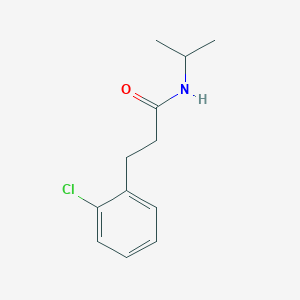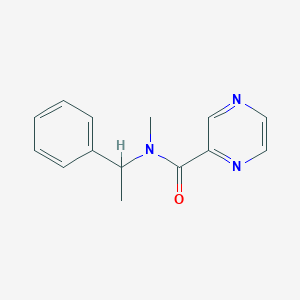![molecular formula C17H25NO2 B7514859 (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone exerts its anti-cancer effects by selectively inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. By inhibiting BTK, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone blocks the downstream signaling pathways that promote cancer cell survival and proliferation, leading to apoptosis and growth inhibition.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. In preclinical studies, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been well-tolerated and has shown minimal toxicity in normal tissues. However, further studies are needed to evaluate the safety and toxicity of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in clinical trials.
实验室实验的优点和局限性
One of the main advantages of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has also shown potent anti-cancer effects in preclinical models of B-cell malignancies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for the development of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone as a therapeutic agent. One area of interest is the combination of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone with other anti-cancer agents, such as immunomodulatory drugs (IMiDs) and checkpoint inhibitors, to enhance its anti-tumor effects. Another potential direction is the evaluation of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in combination with targeted therapies that inhibit other components of the B-cell receptor signaling pathway, such as PI3K inhibitors and SYK inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in clinical trials, and to identify biomarkers that can predict response to treatment.
合成方法
The synthesis of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves a multistep process that starts with the reaction of 4-tert-butylphenol with 3-chloromethylpiperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product. The overall yield of the synthesis process is around 15%, and the purity of the final product is typically greater than 98%.
科学研究应用
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied in preclinical models of B-cell malignancies, and it has shown promising results in inhibiting the growth and survival of cancer cells. In a study published in the journal Blood, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone was shown to induce apoptosis (programmed cell death) in CLL cells and inhibit the proliferation of MCL and DLBCL cells. Another study published in Cancer Research demonstrated that (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone could enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in CLL and MCL models.
属性
IUPAC Name |
(4-tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-4-5-13(11-18)12-19/h6-9,13,19H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUITVSERKZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)


![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)